molecular formula C26H19N3O6 B11534764 2-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

2-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11534764
M. Wt: 469.4 g/mol
InChI Key: FZJQNUKXBZRWIH-MZJWZYIUSA-N
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Description

2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that features a combination of oxazole and benzodioxole moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then coupled with the benzodioxole moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include formamides, aldehydes, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully chosen to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C26H19N3O6

Molecular Weight

469.4 g/mol

IUPAC Name

[2-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C26H19N3O6/c1-16-23(24(29-35-16)17-7-3-2-4-8-17)25(30)28-27-14-19-9-5-6-10-20(19)34-26(31)18-11-12-21-22(13-18)33-15-32-21/h2-14H,15H2,1H3,(H,28,30)/b27-14+

InChI Key

FZJQNUKXBZRWIH-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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